Epilippidulcine A
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Overview
Description
Epilippidulcine A is a natural product found in Phyla dulcis with data available.
Scientific Research Applications
Bisabolane-type Sesquiterpenes from Lippia Dulcis
Research on bisabolane-type sesquiterpenes from Lippia dulcis, including epilippidulcine A, has contributed significantly to our understanding of natural compounds with potential therapeutic applications. A study by Ono et al. (2005) identified this compound among other new sesquiterpenes isolated from Lippia dulcis, suggesting its role in the plant's chemical profile and potential bioactivity. This study laid the groundwork for further exploration of this compound's possible therapeutic applications (Ono et al., 2005).
Quantum Dots for Biological Applications
In a broader context, the study of natural compounds like this compound aligns with the evolving trend of using advanced materials like quantum dots for biological applications. Michalet et al. (2005) discuss the evolution of quantum dots from electronic materials to tools in biological applications, highlighting the potential of using innovative materials for studying natural compounds and their interactions at the cellular level (Michalet et al., 2005).
Drug Discovery Perspectives
The discovery and application of new compounds like this compound are part of the broader context of drug discovery. Drews (2000) provides a historical perspective on drug discovery, emphasizing the importance of integrating chemistry, pharmacology, and molecular biology. This perspective is essential in understanding the potential pathways for this compound's development into therapeutic applications (Drews, 2000).
Properties
Molecular Formula |
C15H24O3 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(6R)-6-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O3/c1-11-6-7-12(13(16)10-11)15(4,18)9-5-8-14(2,3)17/h5,8,10,12,17-18H,6-7,9H2,1-4H3/b8-5+/t12-,15-/m0/s1 |
InChI Key |
KUSAHPFPYBFRTK-XYZMPQSBSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H](CC1)[C@](C)(C/C=C/C(C)(C)O)O |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)(CC=CC(C)(C)O)O |
Synonyms |
epilippidulcine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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